2-Methyl-1-nitroanthraquinone is an anthraquinone.
2-Methyl-1-nitroanthraquinone
CAS No.: 129-15-7
Cat. No.: VC21030643
Molecular Formula: C15H9NO4
Molecular Weight: 267.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 129-15-7 |
---|---|
Molecular Formula | C15H9NO4 |
Molecular Weight | 267.24 g/mol |
IUPAC Name | 2-methyl-1-nitroanthracene-9,10-dione |
Standard InChI | InChI=1S/C15H9NO4/c1-8-6-7-11-12(13(8)16(19)20)15(18)10-5-3-2-4-9(10)14(11)17/h2-7H,1H3 |
Standard InChI Key | FYXKXZFTZBYYNP-UHFFFAOYSA-N |
SMILES | CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Canonical SMILES | CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Colorform | PALE-YELLOW NEEDLES |
Melting Point | 518 to 520 °F (NTP, 1992) 270.5 °C 270-271 °C |
Introduction
Chemical Identification and Properties
2-Methyl-1-nitroanthraquinone is characterized by its distinctive physical appearance as pale yellow needles or a light yellow solid . The compound contains a nitro group at position 1 and a methyl group at position 2 on the anthraquinone skeleton. This specific structural arrangement significantly influences its chemical reactivity and biological effects.
Chemical Identifiers
The following table presents the available identification information for 2-Methyl-1-nitroanthraquinone:
Identifier Type | Value |
---|---|
CAS Number | 129-15-7* |
UN/NA Number | none |
DOT Hazard Label | data unavailable |
USCG CHRIS Code | none |
NIOSH Pocket Guide | none |
International Chemical Safety Card | none |
Carcinogenicity Research Findings
The most significant research concerning 2-Methyl-1-nitroanthraquinone relates to its carcinogenic properties, which have been demonstrated through multiple animal studies. These findings have important implications for risk assessment and regulatory considerations.
Hemangiosarcoma Development in Mice
A pivotal study published in 1977 examined the effects of dietary exposure to 2-Methyl-1-nitroanthraquinone in B6C3F1 mice. The research demonstrated remarkable carcinogenic potential, with subcutaneous hemangiosarcomas developing in 97% of 172 mice of both sexes when fed either 0.03% or 0.06% of the compound in their diet . This extraordinarily high tumor incidence rate occurred regardless of dose or sex, suggesting potent carcinogenic activity even at relatively low exposure levels.
Study Design and Methodology
The research employed a controlled experimental design with three distinct groups:
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Group 1: Control mice receiving standard stock diet (50 male; 50 female)
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Group 2: Mice receiving 0.03% 2-Methyl-1-nitroanthraquinone (50 male; 50 female)
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Group 3: Mice receiving 0.06% 2-Methyl-1-nitroanthraquinone (50 male; 50 female)
The concentration levels for the study were determined through preliminary subacute toxicity testing to identify the maximum tolerated dose (MTD). This methodical approach established appropriate dose levels that would produce observable effects while minimizing confounding factors related to general toxicity .
Tumor Incidence Data
The following table summarizes the hemangiosarcoma incidence in the different study groups:
Group | Days in Study | Mice with Hemangiosarcoma | Incidence Rate |
---|---|---|---|
Control - Male (49) | 671 (for 39 mice) | 1 | 2% |
Control - Female (48) | 671 (for 38 mice) | 0 | 0% |
0.03% - Male (43) | 288 (mean) | 42 | 98% |
0.03% - Female (38) | 297 (mean) | 35 | 92% |
0.06% - Male (47) | 258 (mean) | 46 | 98% |
0.06% - Female (44) | 272 (mean) | 44 | 100% |
Source: Adapted from study data
The stark contrast between the control group (0-2% tumor incidence) and the treatment groups (92-100% tumor incidence) provides compelling evidence of the compound's carcinogenic potential . It is particularly noteworthy that even at the lower concentration (0.03%), the tumor incidence approached 100%, suggesting potent carcinogenic activity even at relatively low exposure levels.
Histopathological Observations
Beyond the mere incidence of tumors, the study also documented important histopathological findings. The researchers observed infiltration of neoplastic cells into adjacent skeletal muscle and adipose tissue, indicating the aggressive nature of the induced tumors . Additionally, similar vascular tumors occurred in the mesentery of 14 mice, suggesting multiple target sites for the carcinogenic effects of the compound .
Chemical Reactions and Behavior
The chemical behavior of 2-Methyl-1-nitroanthraquinone influences its environmental fate, biological interactions, and potential applications. Understanding these properties is essential for both research applications and risk management.
Air and Water Reactions
2-Methyl-1-nitroanthraquinone is reported to be insoluble in water, which has implications for its environmental distribution and bioavailability . This property may influence its persistence in aquatic environments and affect potential exposure pathways in ecological risk assessments.
Oxidation and Reduction Properties
The compound is characterized by its readiness to undergo both oxidation and reduction reactions . This chemical versatility may contribute to its biological activity, as many biologically active compounds exert their effects through redox mechanisms or through the formation of reactive metabolites via oxidation or reduction processes.
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